7-Bromo-1-methyl-1H-quinoxalin-2-one chemical properties
7-Bromo-1-methyl-1H-quinoxalin-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 7-Bromo-1-methyl-1H-quinoxalin-2-one
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-1-methyl-1H-quinoxalin-2-one, a key heterocyclic building block in modern medicinal chemistry. The quinoxalinone scaffold is a privileged structure in pharmacology, renowned for conferring a wide spectrum of biological activities to its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document delves into the compound's core chemical properties, advanced synthesis strategies, reactivity, and its pivotal role as an intermediate in the development of complex pharmaceutical agents. We will explore detailed experimental protocols for its synthesis and derivatization, underpinned by an understanding of the mechanistic principles that govern its reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific programs.
Introduction: The Strategic Importance of the Quinoxalinone Scaffold
Nitrogen-containing heterocycles are cornerstones of drug discovery, with the quinoxalinone core being a particularly noteworthy example.[2][3] Its planar structure and capacity for diverse functionalization allow it to interact with a multitude of biological targets, often through DNA intercalation or specific enzyme inhibition.[1] 7-Bromo-1-methyl-1H-quinoxalin-2-one (Figure 1) is a strategically modified derivative designed for maximum synthetic utility.
-
The Quinoxalinone Core: Provides the fundamental bicyclic framework responsible for the broad biological activity profile.[1]
-
The N1-Methyl Group: The methylation at the N1 position serves to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, which can critically influence its pharmacokinetic profile and binding affinity to biological targets.[1]
-
The C7-Bromo Substituent: This is the molecule's key functional handle. The bromine atom at the 7-position significantly enhances lipophilicity and, more importantly, provides a reactive site for post-synthesis modification via metal-catalyzed cross-coupling reactions.[1] This allows for the systematic and efficient construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
This combination of a biologically active core and a versatile functional group for derivatization makes 7-Bromo-1-methyl-1H-quinoxalin-2-one an invaluable intermediate for accessing novel chemical matter.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and downstream applications.
Key Properties Summary
The following table summarizes the essential identification and computed physicochemical data for 7-Bromo-1-methyl-1H-quinoxalin-2-one.
| Property | Value | Source |
| CAS Number | 82019-32-7 | [1][4] |
| Molecular Formula | C₉H₇BrN₂O | [4][5] |
| Molecular Weight | 239.07 g/mol | [1][4] |
| SMILES | O=C1N(C)C2=C(C=CC(Br)=C2)N=C1 | [5] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [5] |
| LogP (Computed) | 1.696 | [5] |
| Purity (Typical) | ≥95% - 98% | [4][5] |
| Storage | Store at 4°C | [5] |
Spectroscopic Characterization
While full spectral data should be acquired upon receipt of the material, the expected spectroscopic signatures are well-defined. Various suppliers confirm the availability of NMR, LC-MS, and IR data for this compound.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with splitting patterns characteristic of a tri-substituted system. A singlet corresponding to the C3-proton of the pyrazinone ring and a singlet for the N-methyl protons around 3.5-4.0 ppm would also be prominent.
-
¹³C NMR: The carbon spectrum will display signals for the nine unique carbon atoms, including the characteristic carbonyl carbon (C=O) signal downfield (typically >160 ppm).
-
Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks with a nearly 1:1 ratio, which is the characteristic signature of a molecule containing a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the amide group within the quinoxalinone ring, typically found in the 1650-1700 cm⁻¹ region.
Synthesis and Purification: A Regioselective Approach
The direct synthesis of 7-Bromo-1-methyl-1H-quinoxalin-2-one poses a significant regioselectivity challenge.[1] The quinoxalinone ring system has multiple potential sites for electrophilic bromination. Therefore, achieving selective halogenation at the C7 position requires carefully controlled reaction conditions and a specific choice of brominating agent.
Strategy: Temperature-Controlled Regiodivergent Bromination
A successful and documented strategy involves the reaction of the precursor, 1-methylquinoxalin-2(1H)-one, with a specialized bromine source.[1][8] The key to achieving high regioselectivity for the C7 position is precise temperature control, which suppresses the formation of other isomers.
Caption: Regioselective synthesis workflow.
Detailed Experimental Protocol: C7-Bromination
This protocol is adapted from methodologies described in the literature.[1][8]
Materials:
-
1-methylquinoxalin-2(1H)-one
-
N-Bromosaccharin (or 2-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide)
-
Acetonitrile (anhydrous)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle with temperature controller
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylquinoxalin-2(1H)-one (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add N-Bromosaccharin (1.0-1.1 eq.) portion-wise at room temperature.
-
Controlled Heating: Gently heat the reaction mixture to 35°C using a temperature-controlled heating mantle. Causality Note: This specific temperature is critical. Higher temperatures may favor amination at the C3 position or other side reactions, while lower temperatures may result in an impractically slow reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water and a minimal amount of cold ethanol or diethyl ether to remove soluble impurities.
-
Drying: Dry the resulting solid under vacuum to yield 7-Bromo-1-methyl-1H-quinoxalin-2-one. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Chemical Reactivity and Derivatization
The synthetic value of this compound lies in the reactivity of its C-Br bond, which acts as a gateway for constructing more complex molecules through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-rich nature of the quinoxalinone ring system and the well-established reactivity of aryl bromides make the C7 position an ideal site for Suzuki-Miyaura and Sonogashira couplings.[8] These reactions enable the formation of new carbon-carbon bonds, attaching aryl, heteroaryl, or alkynyl groups.
Caption: Key cross-coupling derivatization routes.
Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for arylating the C7 position.[8]
Procedure:
-
Setup: To a reaction vessel, add 7-Bromo-1-methyl-1H-quinoxalin-2-one (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base, typically K₂CO₃ (2.0 eq.).
-
Solvent & Degassing: Add a solvent mixture, for example, DMF:EtOH:H₂O (1.5:1.5:1). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes. Causality Note: The removal of oxygen is crucial as it can oxidize and deactivate the palladium catalyst, halting the catalytic cycle.
-
Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 7-aryl derivative.
Protocol: Sonogashira Coupling
This protocol provides a general method for introducing alkynyl groups at the C7 position.[8]
Procedure:
-
Setup: In a reaction vessel, combine 7-Bromo-1-methyl-1H-quinoxalin-2-one (1.0 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).
-
Solvent & Reagents: Add a solvent mixture of DMF and an amine base like triethylamine (NEt₃) (e.g., 2:1 ratio). Add the terminal alkyne (1.2-1.5 eq.). Degas the system thoroughly with an inert gas. Causality Note: The amine acts as both a base to deprotonate the alkyne and a solvent. The copper(I) co-catalyst is essential for the activation of the alkyne.
-
Reaction: Heat the mixture under an inert atmosphere at 60-80°C for 6-18 hours, monitoring completion by TLC or LC-MS.
-
Workup: Upon completion, filter the cooled reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 7-Bromo-1-methyl-1H-quinoxalin-2-one is realized in its application as a foundational scaffold for building potent and selective therapeutic agents.
Role as a Key Synthetic Intermediate
This compound serves as a documented precursor in the synthesis of complex pharmaceutical molecules. For example, it is a key intermediate in synthetic routes targeting compounds structurally related to Erdafitinib, a potent kinase inhibitor.[1] Its planar structure allows derivatives to function as DNA intercalating agents or as inhibitors of enzymes like Pim-1 kinase.[1]
Platform for Structure-Activity Relationship (SAR) Studies
The ability to easily modify the C7 position allows for the rapid generation of a library of analogs. Researchers can systematically vary the substituent at this position to probe the binding pocket of a target enzyme or receptor, optimizing for potency, selectivity, and pharmacokinetic properties. This systematic approach is fundamental to modern drug discovery.
Caption: A central scaffold for diverse therapeutic leads.
Studies on related quinoxalinone derivatives have demonstrated significant potential. Analogs have been shown to induce apoptosis in human breast cancer cells and exhibit potent activity against multi-drug resistant bacteria (MDRB).[1]
Conclusion
7-Bromo-1-methyl-1H-quinoxalin-2-one is more than a simple chemical reagent; it is a strategic tool for innovation in drug discovery. Its structure combines a pharmacologically privileged core with a versatile functional handle, enabling efficient and systematic exploration of chemical space. The robust protocols for its synthesis and derivatization, particularly through palladium-catalyzed cross-coupling, empower chemists to rapidly access novel and potent bioactive molecules. As the demand for new therapeutics continues to grow, the utility of such well-designed, versatile building blocks will only become more critical.
References
- 7-Bromo-1-methyl-1H-quinoxalin-2-one - Benchchem.
- 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline - PubChem.
- 82019-32-7|7-Bromo-1-methyl-1H-quinoxalin-2-one - BLDpharm.
- Radical-Nucleophilicity Controlled Regiodivergent C-3 vs C-7 Functionalization of Quinoxalin-2(1H)-ones - ChemRxiv.
- Specifications of 7-Bromo-1-methyl-1H-quinoxalin-2-one - Capot Chemical.
- 7-bromo-1-methyl-1h-quinoxalin-2-one(82019-32-7) 1 h nmr - ChemicalBook.
- 82019-32-7 | 7-Bromo-1-methylquinoxalin-2(1H)-one - ChemScene.
- Quinoxalinone as a Privileged Pl
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central.
- Quinoxalinone as a Privileged Platform in Drug Development | Performance Analytics.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxalinone as a Privileged Platform in Drug Development | Performance Analytics [scinapse.io]
- 4. capotchem.com [capotchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 82019-32-7|7-Bromo-1-methyl-1H-quinoxalin-2-one|BLD Pharm [bldpharm.com]
- 7. 7-BROMO-1-METHYL-1H-QUINOXALIN-2-ONE(82019-32-7) 1H NMR [m.chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
